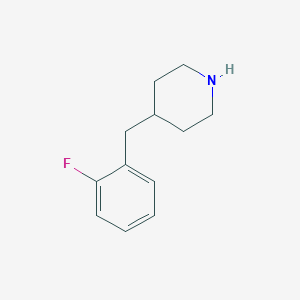

4-(2-Fluorobenzyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

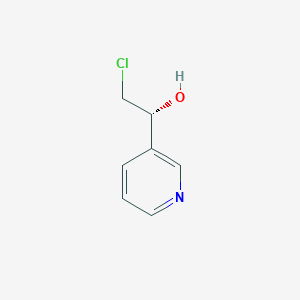

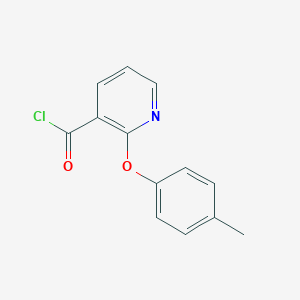

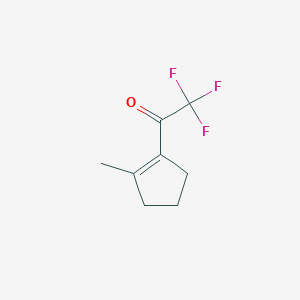

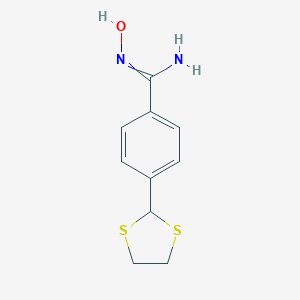

“4-(2-Fluorobenzyl)piperidine” is a chemical compound with the molecular formula C12H16FN . It has a molecular weight of 193.26 . It is a liquid at room temperature .

Synthesis Analysis

Piperidine was reacted with 2-fluorobenzylchloride in the presence of triethylamine in benzene at reflux temperature for 24 hours to form the corresponding mono-(2-fluorobenzyl)piperidine . The yield of this reaction was approximately 60% .

Molecular Structure Analysis

The molecular structure of “4-(2-Fluorobenzyl)piperidine” consists of a piperidine ring conjugated to a benzyl group through one nitrogen ring atom . The linear formula of this compound is C12H16FN .

Physical And Chemical Properties Analysis

“4-(2-Fluorobenzyl)piperidine” is a liquid at room temperature . It has a molecular weight of 193.26 and a linear formula of C12H16FN .

Aplicaciones Científicas De Investigación

- Application : “4-(2-Fluorobenzyl)piperidine” is a chemical compound used in organic chemistry . It is often used in the synthesis of other complex organic compounds .

- Methods of Application : The compound is typically used in reactions with other organic compounds to form new compounds. The specific methods of application can vary widely depending on the desired end product .

- Results or Outcomes : The outcomes of these reactions can also vary widely, but the use of “4-(2-Fluorobenzyl)piperidine” can often result in the formation of new organic compounds with potential applications in various fields .

- Application : There is some evidence that similar compounds may have applications in biochemistry . For example, tyrosinase, an enzyme involved in the production of melanin, has been studied extensively in the context of skin pigmentation and melanoma .

- Methods of Application : In these studies, compounds similar to “4-(2-Fluorobenzyl)piperidine” could potentially be used to inhibit the activity of tyrosinase, thereby affecting the production of melanin .

- Results or Outcomes : While the specific outcomes of these studies are not detailed, the potential implications could include new therapeutics for preventing skin pigmentation and melanoma .

- Application : Piperidine derivatives, including “4-(2-Fluorobenzyl)piperidine”, have been studied for their antibacterial properties .

- Methods of Application : In these studies, the compounds were reacted with various halogenated benzyl compounds in the presence of triethylamine in benzene at reflux .

- Results or Outcomes : The specific outcomes of these studies are not detailed, but the research suggests potential applications in the development of new antibacterial agents .

Scientific Field: Organic Chemistry

Scientific Field: Biochemistry

Scientific Field: Microbiology

- Application : Piperidine derivatives, including “4-(2-Fluorobenzyl)piperidine”, are used in over twenty drug classes . They are found in anticancer agents, drugs for Alzheimer’s disease therapy, antibiotics, analgesics, antipsychotics, and antioxidants .

- Methods of Application : The specific methods of application can vary widely depending on the desired end product .

- Results or Outcomes : The outcomes of these reactions can also vary widely, but the use of “4-(2-Fluorobenzyl)piperidine” can often result in the formation of new organic compounds with potential applications in various fields .

- Application : “4-(2-Fluorobenzyl)piperidine” is often used in the synthesis of other complex organic compounds .

- Methods of Application : The compound is typically used in reactions with other organic compounds to form new compounds .

- Results or Outcomes : The outcomes of these reactions can also vary widely, but the use of “4-(2-Fluorobenzyl)piperidine” can often result in the formation of new organic compounds with potential applications in various fields .

- Application : “4-(2-Fluorobenzyl)piperidine” is a key component in many pharmaceuticals . It is often used in the synthesis of other complex organic compounds .

- Methods of Application : The compound is typically used in reactions with other organic compounds to form new compounds .

- Results or Outcomes : The outcomes of these reactions can also vary widely, but the use of “4-(2-Fluorobenzyl)piperidine” can often result in the formation of new organic compounds with potential applications in various fields .

Scientific Field: Medicinal Chemistry

Scientific Field: Synthesis of Complex Organic Compounds

Scientific Field: Pharmaceutical Research

- Application : “4-(2-Fluorobenzyl)piperidine” is often used in the synthesis of complex organic compounds . For example, it can be used in the synthesis of 2,6-disubstituted piperidines .

- Methods of Application : The compound is typically used in reactions with other organic compounds to form new compounds. In one protocol, the earlier synthesized 2-substituted 8-nonen-4-amines cyclized via intramolecular hydroamination reaction in the presence of complex Cp* 2 NdCH(TMS) 2 to achieve 2,6-disubstituted piperidines .

- Results or Outcomes : The outcomes of these reactions can also vary widely, but the use of “4-(2-Fluorobenzyl)piperidine” can often result in the formation of new organic compounds with potential applications in various fields .

Scientific Field: Synthesis of Complex Organic Compounds

Scientific Field: Pharmaceutical Research

Safety And Hazards

Propiedades

IUPAC Name |

4-[(2-fluorophenyl)methyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-12-4-2-1-3-11(12)9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTZGYXMDTTYBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444758 |

Source

|

| Record name | 4-(2-fluorobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluorobenzyl)piperidine | |

CAS RN |

194288-97-6 |

Source

|

| Record name | 4-(2-fluorobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[3,2-c]pyridine-2,3-dione](/img/structure/B66715.png)